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Compound of Interest

Compound Name: (+)-Eudesmin

Cat. No.: B600652

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin, a furofuran lignan found in various medicinal plants, has garnered significant
interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and
neuroprotective effects. As with any compound with therapeutic potential, a thorough
understanding of its safety and toxicity profile is paramount for further development. This
technical guide provides a comprehensive overview of the current knowledge on the safety and
toxicity of (+)-Eudesmin, drawing from available in vitro and in vivo studies. This document
summarizes key quantitative data in structured tables, details experimental methodologies, and
visualizes implicated signaling pathways to facilitate a deeper understanding for researchers
and drug development professionals. While acute toxicity data suggests a favorable safety
profile, a notable gap exists in the public domain regarding its genotoxicity, cardiotoxicity, and
long-term toxicity, underscoring the need for further investigation.

Chemical and Physical Properties
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Property Value Source

(3S,3aR,6S,6aR)-3,6-bis(3,4-
IUPAC Name dimethoxyphenyl)-1,3,3a,4,6,6 PubChem

a-hexahydrofuro[3,4-c]furan

Molecular Formula C22H2606 PubChem
Molecular Weight 386.4 g/mol PubChem
CAS Number 29106-36-3 PubChem
Appearance Not specified in literature
Solubility Not specified in literature

Non-Clinical Toxicity
Acute Oral Toxicity

Studies in murine models indicate that (+)-Eudesmin exhibits low acute oral toxicity. According
to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is
classified as Acute Toxicity Category 4, with the hazard statement "Harmful if swallowed"[1][2]
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As of the latest available data, there are no published sub-acute, sub-chronic, or chronic
toxicity studies specifically for (+)-Eudesmin. Consequently, a No-Observed-Adverse-Effect
Level (NOAEL) has not been established. In an in vivo anti-tumor study, daily oral
administration of up to 40 mg/kg for 28 days in mice did not result in significant effects on body
weight, suggesting a lack of systemic toxicity at this dose level over this period[4].

Genotoxicity

There is a lack of publicly available data from standard genotoxicity assays, such as the Ames
test (bacterial reverse mutation assay), for (+)-Eudesmin. However, some studies on the
broader class of lignans suggest they do not exhibit genotoxic activity[1].

Cardiotoxicity

Specific data on the potential of (+)-Eudesmin to inhibit the human Ether-a-go-go-Related
Gene (hERG) channel, a key indicator of cardiotoxicity, is not available in the public domain.

In Vitro Cytotoxicity

The cytotoxic effects of (+)-Eudesmin have been evaluated against various cell lines, with
results varying depending on the cell type.
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Signaling Pathways Modulated by (+)-Eudesmin

Mitochondria-Mediated Apoptosis in A549 Lung Cancer
Cells

(+)-Eudesmin has been shown to induce apoptosis in human lung carcinoma A549 cells
through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-
apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade[5].
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Caption: Mitochondria-mediated apoptosis pathway induced by (+)-Eudesmin.

Akt/INK Signaling Pathway in A549 Lung Cancer Cells

In conjunction with the mitochondrial pathway, (+)-Eudesmin also modulates the Akt and JNK
signaling pathways in A549 cells. It inhibits the phosphorylation of Akt, a pro-survival kinase,
and promotes the phosphorylation of JNK, a kinase involved in apoptosis induction[5].
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Caption: Modulation of Akt/IJNK signaling pathway by (+)-Eudesmin.

S6K1 Signaling Pathway in Adipogenesis

(+)-Eudesmin has been reported to impair adipogenic differentiation by inhibiting the S6K1
signaling pathway[9]. This suggests a potential role in metabolic regulation.
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Caption: Inhibition of S6K1 signaling pathway by (+)-Eudesmin.

Experimental Protocols
In Vivo Acute Oral Toxicity Study

o Test System: Male Swiss mice (20-25 Q).

o Guideline: Based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
e Dose Level: 2000 mg/kg body weight.

o Administration: Single oral gavage.

o Number of Animals: Not specified in the available literature.

o Observation Period: 14 days.
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» Endpoints: Mortality, clinical signs of toxicity, and behavioral changes.

o Reference:[4]

In Vitro Cytotoxicity Assay (MTT Assay)

e Cell Line: A549 human lung adenocarcinoma cells.

e Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

» Procedure:
o Seed A549 cells in 96-well plates at a density of 1 x 10* cells/well and incubate overnight.
o Treat cells with varying concentrations of (+)-Eudesmin (e.g., 2.5 to 80 uM) for 24 hours.
o Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

o Remove the medium and dissolve the formazan crystals in a suitable solvent (e.qg.,
DMSO).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Endpoint: Cell viability, calculated as a percentage of the untreated control. The half-maximal
inhibitory concentration (ICso) is determined from the dose-response curve.

o Reference:[5]

In Vivo Anti-Tumor Efficacy Study

o Test System: Athymic nude mice.

e Tumor Model: Subcutaneous xenograft of A549 cells (1 x 10° cells in 0.2 mL) into the dorsal
flank.

e Treatment Initiation: When tumors reach a diameter of approximately 4-5 mm.

e Groups (n=10 per group):
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[e]

Control (distilled water)

o

(+)-Eudesmin (10 mg/kg)

[¢]

(+)-Eudesmin (20 mg/kg)

[¢]

(+)-Eudesmin (40 mg/kg)
o Administration: Oral gavage, once daily for 28 days.
e Endpoints:

o Tumor volume, measured periodically with a digital caliper and calculated using the
formula: (width? x length)/2.

o Body weight of the mice, as an indicator of systemic toxicity.
o Western blot analysis of apoptosis-related proteins in tumor tissue at the end of the study.

o Reference:[4]

Discussion and Future Directions

The available data suggests that (+)-Eudesmin has a low acute toxicity profile and exhibits
selective cytotoxicity towards certain cancer cell lines. Its ability to modulate key signaling
pathways involved in apoptosis and cell proliferation provides a mechanistic basis for its
observed anti-tumor effects.

However, a significant knowledge gap remains concerning its long-term safety profile. To
advance the development of (+)-Eudesmin as a potential therapeutic agent, further studies are
crucial, including:

o Genotoxicity Assessment: A standard battery of genotoxicity tests, including the Ames test
and in vitro and in vivo micronucleus assays, is required to rule out mutagenic potential.

o Cardiotoxicity Evaluation: An in vitro hERG assay is essential to assess the risk of QT
prolongation and potential cardiotoxicity.
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» Repeated Dose Toxicity Studies: 28-day and 90-day oral toxicity studies in rodents are
necessary to determine the NOAEL and identify potential target organs for toxicity upon
repeated exposure.

o Pharmacokinetics and ADME: A comprehensive characterization of the absorption,
distribution, metabolism, and excretion (ADME) profile of (+)-Eudesmin is needed to
understand its bioavailability and potential for drug-drug interactions.

Conclusion

(+)-Eudesmin is a promising natural compound with demonstrated pharmacological activities.
While initial safety data is encouraging, the lack of comprehensive toxicological data,
particularly regarding genotoxicity, cardiotoxicity, and chronic toxicity, represents a significant
hurdle for its clinical translation. The information and protocols provided in this guide are
intended to serve as a resource for the scientific community to design and execute the
necessary studies to fully elucidate the safety and toxicity profile of (+)-Eudesmin, thereby
paving the way for its potential development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(+)-Eudesmin: A Comprehensive Technical Guide on its
Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600652#eudesmin-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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